molecular formula C14H13Cl2N3O B5589734 N~1~-(3,5-dichlorophenyl)-N~2~-(3-pyridinylmethyl)glycinamide

N~1~-(3,5-dichlorophenyl)-N~2~-(3-pyridinylmethyl)glycinamide

Cat. No.: B5589734
M. Wt: 310.2 g/mol
InChI Key: QTYKGCXAUPWCAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~1~-(3,5-dichlorophenyl)-N~2~-(3-pyridinylmethyl)glycinamide is a useful research compound. Its molecular formula is C14H13Cl2N3O and its molecular weight is 310.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 309.0435674 g/mol and the complexity rating of the compound is 307. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Interaction and Derivative Synthesis

Research on the interaction of similar compounds, such as 4,6-dichloropyrimidine-5-carbaldehyde with glycine esters, highlights the synthesis of novel derivatives with potential biological activity. These interactions lead to the formation of pyrrolo[2,3-d]pyrimidine and pyrido[2,3-d]pyrimidine derivatives, indicating the versatility of these compounds in generating biologically relevant structures (Zinchenko et al., 2018).

Solubility and Dissolution Thermodynamics

The solubility of N-(4-Chlorophenyl)-2-(pyridin-4-ylcarbonyl)hydrazinecarbothioamide, a structurally similar compound, in various solvents has been studied, revealing important data for formulation development in the pharmaceutical industry. These studies provide insights into the solubility characteristics that could be extrapolated or considered for N1-(3,5-dichlorophenyl)-N2-(3-pyridinylmethyl)glycinamide (Shakeel et al., 2014).

Antidote Drug Combination Stability

Investigations into the stability of antidote drug combinations for treating organophosphate poisoning have been conducted, showcasing the chemical stability of combinations including similar compounds. This research underscores the potential of N1-(3,5-dichlorophenyl)-N2-(3-pyridinylmethyl)glycinamide in medical applications, particularly in emergency medicine (Clair et al., 2000).

Molecular Structure and Vibrational Spectra

A detailed study on the molecular structure, vibrational spectra, and various other chemical properties of compounds similar to N1-(3,5-dichlorophenyl)-N2-(3-pyridinylmethyl)glycinamide demonstrates the comprehensive analytical approaches used to characterize these complex molecules. This type of research is crucial for understanding the fundamental properties that could influence the application of such compounds in various scientific domains (Rahmani et al., 2018).

Antinociceptive Activity in Pain Models

The compound N-(2-Indanyl)-glycinamide hydrochloride, showing structural similarities, has been evaluated for its antinociceptive effects in models of inflammatory and neuropathic pain, highlighting the therapeutic potential of related compounds in pain management (Villetti et al., 2003).

Properties

IUPAC Name

N-(3,5-dichlorophenyl)-2-(pyridin-3-ylmethylamino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13Cl2N3O/c15-11-4-12(16)6-13(5-11)19-14(20)9-18-8-10-2-1-3-17-7-10/h1-7,18H,8-9H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTYKGCXAUPWCAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CNCC(=O)NC2=CC(=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.